molecular formula C17H20N2O3S B267680 4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide

4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide

Cat. No. B267680
M. Wt: 332.4 g/mol
InChI Key: JIYSVMPYTNOCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. EMA401 is a small molecule that acts as a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain signaling pathways in the body. In

Mechanism of Action

4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide acts as a highly selective antagonist of the AT2R, which is involved in the regulation of pain signaling pathways in the body. By blocking the AT2R, 4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide reduces the activity of pain-sensing neurons in the spinal cord and brain, leading to a reduction in pain.
Biochemical and Physiological Effects:
4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in animal models and clinical trials. These include a reduction in pain behavior, a decrease in the activity of pain-sensing neurons in the spinal cord and brain, and an improvement in quality of life measures such as sleep and mood.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide in lab experiments is its high selectivity for the AT2R, which reduces the risk of off-target effects. However, one limitation is that 4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide has a relatively short half-life, which may limit its effectiveness in some experimental settings.

Future Directions

There are a number of potential future directions for research on 4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide. These include exploring its effectiveness in other types of chronic pain, investigating its mechanism of action in more detail, and developing new formulations or delivery methods to improve its efficacy and bioavailability. Additionally, further research is needed to determine the long-term safety and efficacy of 4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide in human patients.

Synthesis Methods

The synthesis of 4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide involves a multi-step process that includes the reaction of 4-methylphenol with acetic anhydride to form 4-acetyl-4'-methylphenol, which is then reacted with thiophene-3-carboxylic acid to form 4-acetyl-4'-methylphenyl thiophene-3-carboxylate. The final step involves the reaction of 4-acetyl-4'-methylphenyl thiophene-3-carboxylate with ethyl isocyanate to form 4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide.

Scientific Research Applications

4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide has been studied extensively for its potential use in the treatment of chronic pain. Research has shown that 4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide is effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Clinical trials have also shown promising results, with 4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide demonstrating significant pain relief in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.

properties

Product Name

4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

4-ethyl-5-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C17H20N2O3S/c1-4-13-11(3)23-17(15(13)16(18)21)19-14(20)9-22-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H2,18,21)(H,19,20)

InChI Key

JIYSVMPYTNOCHW-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)C)C

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)C)C

Origin of Product

United States

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